Desmethyl chlorpheniramine fumarate
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Overview
Description
N-Desmethylchlorpheniramine is a chemical compound with the molecular formula C15H17ClN2 and a molecular weight of 260.76 g/mol . It is a metabolite of chlorpheniramine, a widely used antihistamine. N-Desmethylchlorpheniramine is known for its role in the pharmacokinetics of chlorpheniramine, particularly in its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylchlorpheniramine typically involves the demethylation of chlorpheniramine. One common method is the use of N-methylformamide as a precursor . The reaction conditions often include controlled temperatures and the presence of specific catalysts to facilitate the demethylation process.
Industrial Production Methods
Industrial production of N-Desmethylchlorpheniramine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylchlorpheniramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethylchlorpheniramine to its corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Desmethylchlorpheniramine, such as N-oxide derivatives from oxidation and amine derivatives from reduction .
Scientific Research Applications
N-Desmethylchlorpheniramine has several scientific research applications:
Mechanism of Action
N-Desmethylchlorpheniramine exerts its effects by binding to histamine H1 receptors, similar to chlorpheniramine. This binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms . The molecular targets include the H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: The parent compound, widely used as an antihistamine.
Dexchlorpheniramine: The S-enantiomer of chlorpheniramine, more potent than the racemic mixture.
N-Nitroso Desmethyl Chlorpheniramine: A nitroso derivative of N-Desmethylchlorpheniramine.
Uniqueness
N-Desmethylchlorpheniramine is unique due to its specific role as a metabolite of chlorpheniramine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpheniramine, making it valuable in both research and industrial applications .
Properties
CAS No. |
2321385-26-4 |
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Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MGNXGZAZRYTQMW-WLHGVMLRSA-N |
Isomeric SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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